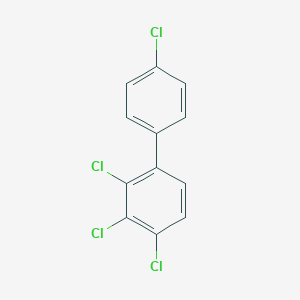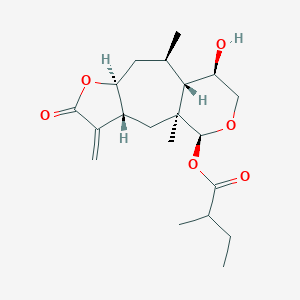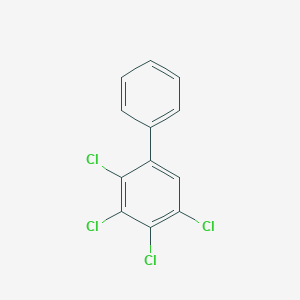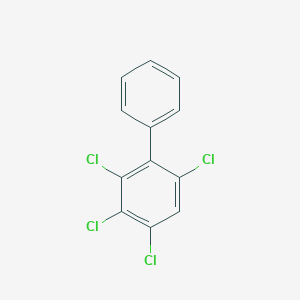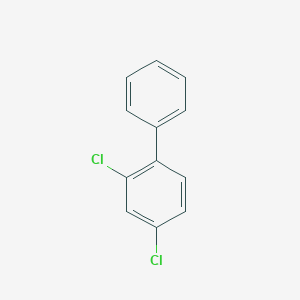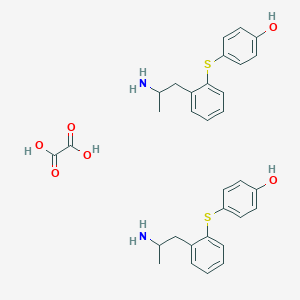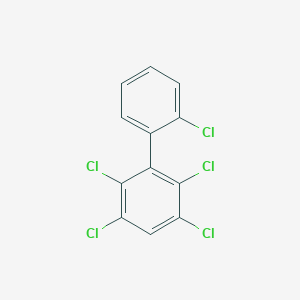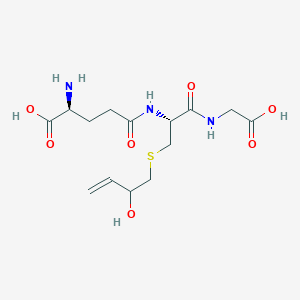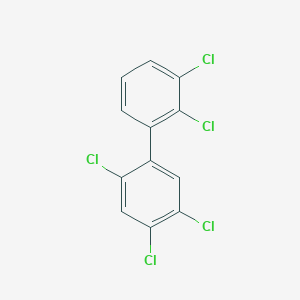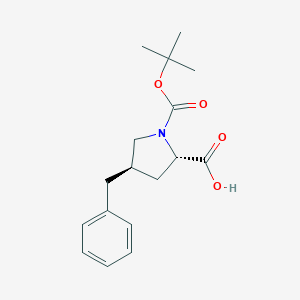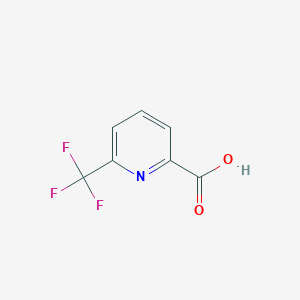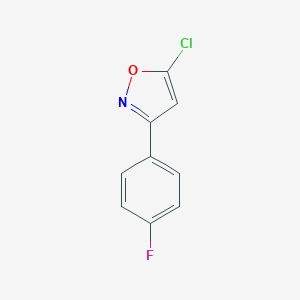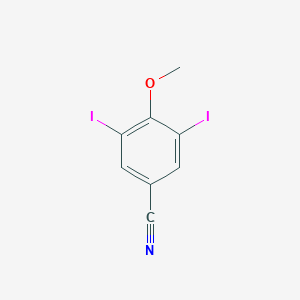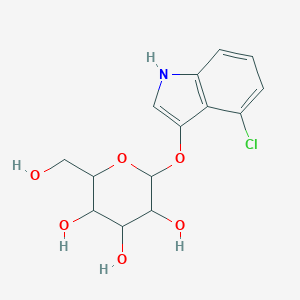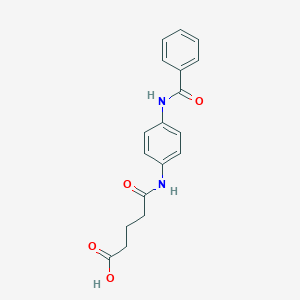
5-(4-Benzamidoanilino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Benzamidoanilino)-5-oxopentanoic acid, commonly known as BAP, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a derivative of the natural amino acid proline, and its unique chemical structure makes it a valuable tool for investigating various biological processes.
作用机制
BAP is believed to work by modulating the activity of certain enzymes and signaling pathways in the body. It has been shown to interact with a number of proteins involved in cell growth and differentiation, including the mammalian target of rapamycin (mTOR) and the extracellular signal-regulated kinase (ERK) pathway. BAP may also have direct effects on DNA replication and gene expression, although the precise mechanisms are not yet fully understood.
生化和生理效应
BAP has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to stimulate cell proliferation and inhibit apoptosis in certain types of cancer cells, and may also have anti-inflammatory and antioxidant properties. BAP has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes, suggesting that it may have potential as a therapeutic agent for this condition.
实验室实验的优点和局限性
One of the primary advantages of BAP is its versatility as a research tool. Its unique chemical structure makes it a valuable tool for investigating a wide range of biological processes, and it can be easily synthesized in a laboratory setting. However, like any research tool, BAP has its limitations. Its effects may be variable depending on the specific cell type or tissue being studied, and its use may be limited by factors such as toxicity or poor solubility.
未来方向
There are many potential future directions for research on BAP. One promising area of investigation is its potential as a therapeutic agent for cancer and other diseases. Other directions for research may include investigating its effects on specific signaling pathways or enzymes, or exploring its potential as a tool for studying protein synthesis or DNA replication. Additionally, further studies may be needed to fully understand the mechanisms of action of BAP and its potential limitations as a research tool.
合成方法
BAP is typically synthesized using solid-phase peptide synthesis (SPPS), a widely used method for creating peptides in a laboratory setting. This involves building the peptide chain one amino acid at a time, using a solid support to anchor the growing chain. BAP can also be synthesized using solution-phase peptide synthesis, which involves dissolving the starting materials in solution and allowing them to react under controlled conditions.
科学研究应用
BAP has a wide range of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and protein synthesis. BAP has also been investigated as a potential therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.
属性
CAS 编号 |
134485-49-7 |
|---|---|
产品名称 |
5-(4-Benzamidoanilino)-5-oxopentanoic acid |
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
5-(4-benzamidoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C18H18N2O4/c21-16(7-4-8-17(22)23)19-14-9-11-15(12-10-14)20-18(24)13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2,(H,19,21)(H,20,24)(H,22,23) |
InChI 键 |
JRPKKIZMGDELLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
同义词 |
PENTANOIC ACID, 5-[[4-(BENZOYLAMINO)PHENYL]AMINO]-5-OXO- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



